

# X-ray Photoelectron Spectroscopy of LaNiO<sub>3</sub>: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lanthanum nickel oxide

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This guide provides a comprehensive comparison of X-ray Photoelectron Spectroscopy (XPS) analysis of Lanthanum Nickelate (LaNiO<sub>3</sub>), a material of significant interest for its catalytic and electronic properties. We present a collation of experimental data from various studies, detailed experimental protocols, and visual representations of the analytical workflow and spectral interpretations to aid researchers, scientists, and professionals in drug development in their understanding and application of XPS for the characterization of this and similar perovskite oxides.

## Comparative Analysis of Core Level Spectra

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The following tables summarize the typical binding energies observed for the core levels of Lanthanum (La), Nickel (Ni), and Oxygen (O) in LaNiO<sub>3</sub> as reported in the literature. These values can be used as a reference for the analysis of experimental data.

### Table 1: La 3d Core Level Binding Energies

The La 3d spectrum exhibits a doublet (3d<sub>5/2</sub> and 3d<sub>3/2</sub>) due to spin-orbit coupling, with each component further split into a main peak and a satellite peak due to final state effects. The presence of hydroxides on the surface can lead to additional components at higher binding energies.

Feature	Binding Energy (eV)	Reference
La 3d5/2 (Oxide - Main)	833.5	[1]
La 3d5/2 (Oxide - Satellite)	837.7	[1]
La 3d5/2 (Hydroxide - Main)	835.5	[1]
La 3d5/2 (Hydroxide - Satellite)	838.8	[1]
Spin-orbit Splitting ( $\Delta$ )	16.9	[2][3]

## Table 2: Ni 2p Core Level Binding Energies

The Ni 2p spectrum in LaNiO<sub>3</sub> is complex due to the mixed valence states of nickel (Ni<sup>2+</sup> and Ni<sup>3+</sup>) and the overlap with the La 3d3/2 satellite peak. Deconvolution is often necessary to distinguish the different chemical states.[3] The main Ni 2p3/2 peak is typically accompanied by a satellite structure at higher binding energy.[4]

Feature	Binding Energy (eV)	Reference
Ni 2p3/2 (Ni <sup>3+</sup> )	~854	[5]
Ni 2p3/2 (Ni <sup>2+</sup> )	Varies	[5][6]
Ni 2p3/2 Satellite	~6-7 eV higher than main peak	[3][4]
Ni 2p1/2	~872	[5]

## Table 3: O 1s Core Level Binding Energies

The O 1s spectrum is particularly sensitive to the surface condition of LaNiO<sub>3</sub>. It is typically deconvoluted into multiple components corresponding to lattice oxygen, surface oxygen species (e.g., hydroxides, carbonates), and adsorbed water.[1][4][7]

Feature	Binding Energy (eV)	Description	Reference
O 1s (Lattice Oxygen - O <sup>2-</sup> )	~528.7 - 529.0	Oxygen in the LaNiO <sub>3</sub> lattice	[7]
O 1s (Hydroxide - OH <sup>-</sup> )	~531.0 - 531.4	Surface hydroxyl groups	[4][7][8]
O 1s (Adsorbed Water - H <sub>2</sub> O)	~532.9 - 533.2	Physisorbed water molecules	[1][4][7]
O 1s (Carbonates - CO <sub>3</sub> <sup>2-</sup> )	~531.5	Surface carbonate species	[7]

## Experimental Protocol for XPS Analysis of LaNiO<sub>3</sub>

A standardized protocol is crucial for obtaining reliable and reproducible XPS data. The following is a generalized methodology based on common practices reported in the literature.

### 1. Sample Preparation:

- **Thin Films:** LaNiO<sub>3</sub> thin films are often deposited on suitable substrates like NdGaO<sub>3</sub> or SrTiO<sub>3</sub> via techniques such as reactive DC magnetron sputtering or pulsed laser deposition. [4][9]
- **Powders:** Powder samples are typically pressed into pellets or mounted on a sample holder using conductive carbon tape.
- **Surface Cleaning:** To remove surface contaminants (adventitious carbon, adsorbed water), samples are often subjected to in-situ cleaning within the XPS chamber. This is commonly done by gentle Ar<sup>+</sup> ion sputtering. [2][4] However, it is important to note that ion sputtering can potentially reduce the surface, altering the chemical states of the elements.

### 2. XPS Instrumentation and Data Acquisition:

- **X-ray Source:** Non-monochromatized Mg K $\alpha$  (1253.6 eV) or Al K $\alpha$  (1486.6 eV) sources are commonly used. [2][4] For higher resolution and surface sensitivity, synchrotron radiation can

be employed.[\[1\]](#)

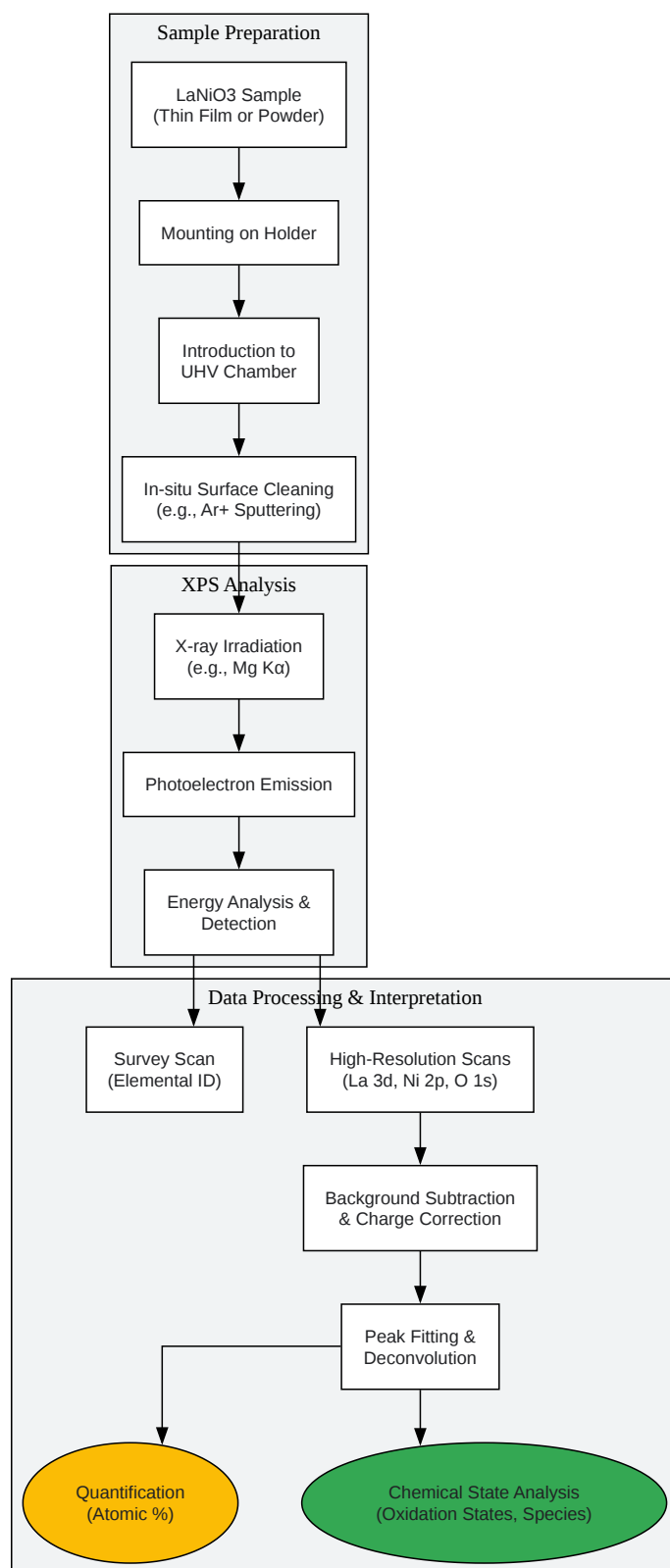
- Analyzer: A hemispherical electron energy analyzer is used to measure the kinetic energy of the photoelectrons.
- Vacuum: The analysis is performed under ultra-high vacuum (UHV) conditions (typically  $<10^{-7}$  Pa) to prevent surface contamination and scattering of photoelectrons.[\[2\]](#)[\[4\]](#)
- Data Acquisition:
  - A survey scan is first acquired over a wide binding energy range to identify all elements present on the surface.
  - High-resolution scans are then recorded for the specific core levels of interest (La 3d, Ni 2p, O 1s, C 1s) with a lower pass energy to achieve better energy resolution.
- Charge Referencing: For insulating or poorly conducting samples, charging effects can shift the binding energy scale. The C 1s peak of adventitious carbon at 284.6-285.0 eV is often used as a reference to correct for this shift.

### 3. Data Analysis:

- Background Subtraction: A suitable background (e.g., Shirley or Tougaard) is subtracted from the high-resolution spectra.
- Peak Fitting and Deconvolution: The core level spectra are fitted with synthetic peak shapes (typically a mix of Gaussian and Lorentzian functions) to deconvolve overlapping peaks and quantify the different chemical species.[\[2\]](#)[\[4\]](#)
- Quantification: The elemental composition is determined from the peak areas after correcting for the relative sensitivity factors (RSFs) of each element.

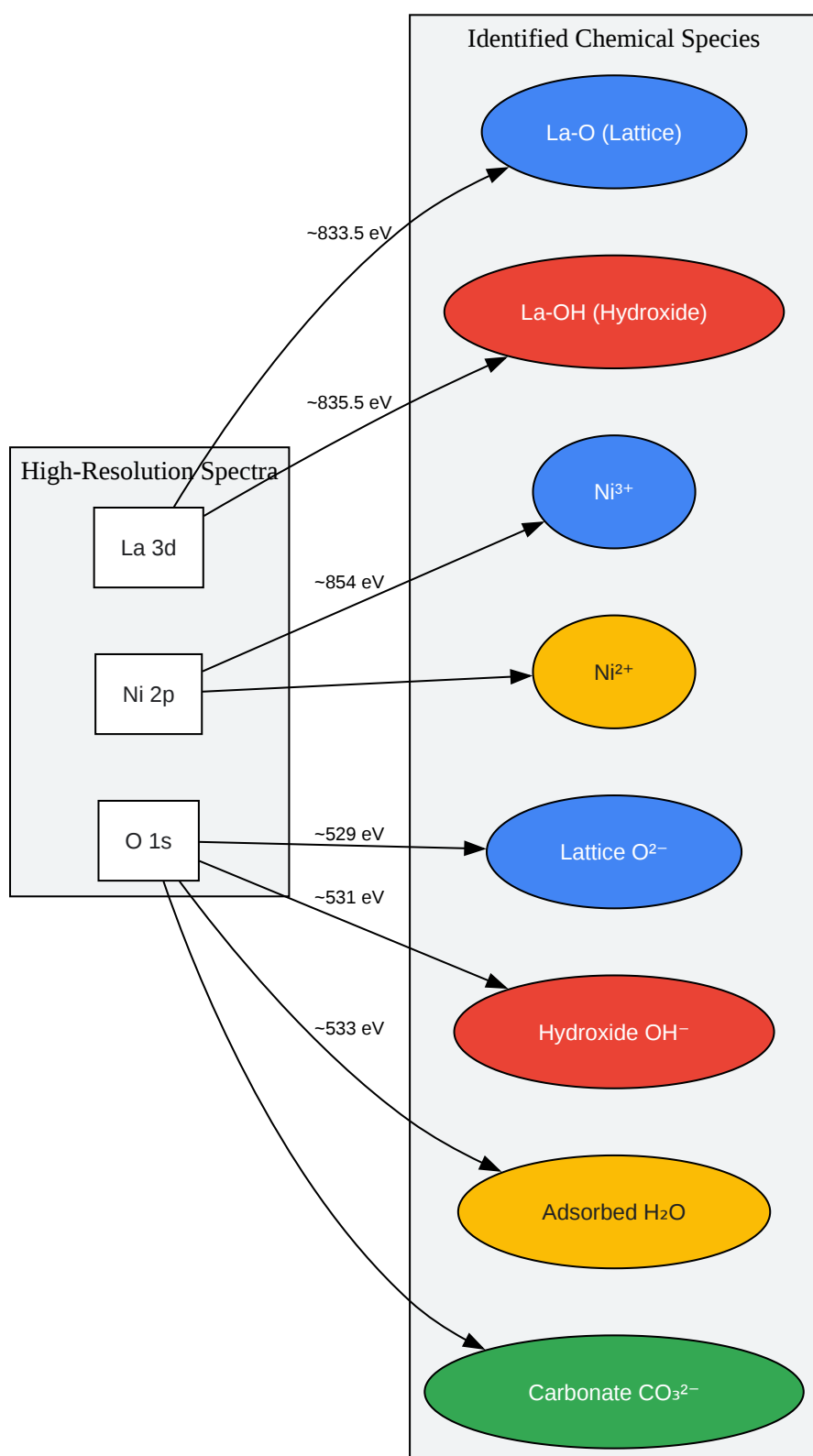
## Visualizing the XPS Workflow and Data Interpretation

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the interpretation of XPS data for LaNiO<sub>3</sub>.



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Caption: Experimental workflow for XPS analysis of LaNiO<sub>3</sub>.



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Caption: Deconvolution of  $\text{LaNiO}_3$  XPS spectra.

## Comparison with Alternative Materials

The electronic structure of  $\text{LaNiO}_3$  can be tuned by doping or by comparing it with other perovskite materials.

- Fe-substituted  $\text{LaNiO}_3$  ( $\text{LaNi}_{1-x}\text{Fe}_x\text{O}_3$ ): Substituting Ni with Fe can significantly alter the electronic structure and catalytic activity. XPS studies on  $\text{LaNi}_{1-x}\text{Fe}_x\text{O}_3$  show a continuous change in the charge transfer between Ni and Fe, influencing the valence states of both cations.<sup>[10]</sup> This substitution introduces Fe 3d states near the Fermi level, impacting the material's conductivity and catalytic performance.<sup>[10]</sup>
- $\text{LaMnO}_3$ : In comparison to  $\text{LaNiO}_3$ ,  $\text{LaMnO}_3$  exhibits different catalytic properties. XPS analysis helps in understanding the relative abundance of lattice oxygen and oxygen vacancies, which are crucial for catalytic oxidation reactions.
- Sr or Ce-doped  $\text{LaNiO}_3$ : Doping at the A-site with elements like Strontium (Sr) or Cerium (Ce) can modify the Ni valence state and the oxygen vacancy concentration, which can be readily monitored by XPS. These changes are directly correlated with the material's electrical and electrochemical properties.

## Conclusion

XPS is an indispensable tool for the surface characterization of  $\text{LaNiO}_3$  and related perovskite oxides. A thorough analysis of the La 3d, Ni 2p, and O 1s core level spectra provides detailed insights into the elemental composition, chemical states, and surface chemistry of the material. This information is critical for understanding its structure-property relationships and for designing materials with enhanced performance in applications such as catalysis and electronics. The data and protocols presented in this guide serve as a valuable resource for researchers in the field.

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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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